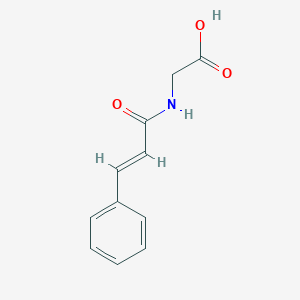

Cinnamoylglycine

Vue d'ensemble

Description

C'est un métabolite urinaire chez l'homme et il est impliqué dans le transport et l'élimination des acides phénylpropanoïques . Ce composé est également considéré comme un biomarqueur urinaire potentiel indiquant une résistance à la colonisation intacte ou perturbée pendant et après un traitement antibiotique .

Applications De Recherche Scientifique

Cinnamoylglycine has several scientific research applications, including:

Chemistry: Used as a model compound in studying metabolic pathways and reactions involving cinnamic acid derivatives.

Mécanisme D'action

Target of Action

Cinnamoylglycine is a glycine conjugate of cinnamic acid and is known as a urinary metabolite in humans . It is used as a potential urinary biomarker It is suggested that this compound might interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Mode of Action

It is suggested that it interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the cell wall and membrane, leading to the inhibition of fungal growth.

Biochemical Pathways

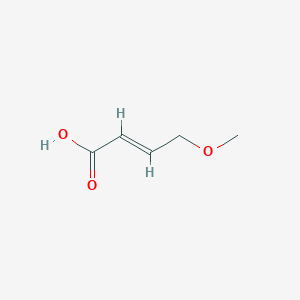

This compound is known as an N-acyl glycine metabolite of cinnamic acid. It allows the transport and elimination of phenylpropanoic acids, a pathway probably similar to the elimination of toluene or benzoic acid as hippuric acid . This suggests that this compound might play a role in the metabolism and excretion of certain compounds in the body.

Pharmacokinetics

It is known as a urinary metabolite, suggesting that it is excreted in the urine .

Result of Action

It is suggested that this compound might inhibit the growth of certain fungi by interacting with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Action Environment

The action of this compound might be influenced by various environmental factors. For instance, it has been suggested that this compound can increase in portal blood in high-fat diet treatment . This suggests that dietary factors might influence the levels and potentially the action of this compound in the body.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

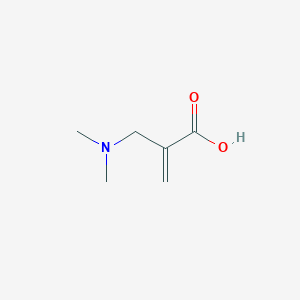

La cinnamoylglycine peut être synthétisée par conjugaison de l'acide cinnamique avec la glycine. La réaction implique généralement l'activation de l'acide cinnamique, suivie de sa réaction avec la glycine dans des conditions contrôlées. La réaction peut nécessiter des catalyseurs ou des conditions de pH spécifiques pour se dérouler efficacement .

Méthodes de production industrielle

La production industrielle de la this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé comprendrait les étapes de purification et de cristallisation pour assurer la pureté et la qualité du composé. Des détails spécifiques sur les méthodes de production industrielle ne sont pas largement documentés.

Analyse Des Réactions Chimiques

Types de réactions

La cinnamoylglycine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier sa structure, conduisant à différents produits.

Substitution : Elle peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent souvent des températures, des niveaux de pH et des solvants spécifiques pour garantir que les réactions se déroulent efficacement .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de différents dérivés oxydés, tandis que la réduction peut produire des formes réduites de la this compound.

Applications de recherche scientifique

La this compound présente plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans l'étude des voies métaboliques et des réactions impliquant des dérivés de l'acide cinnamique.

Mécanisme d'action

Le mécanisme d'action de la this compound implique son rôle de métabolite dans le transport et l'élimination des acides phénylpropanoïques. Il interagit probablement avec des enzymes et des transporteurs spécifiques dans le corps pour faciliter ces processus. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude .

Comparaison Avec Des Composés Similaires

Composés similaires

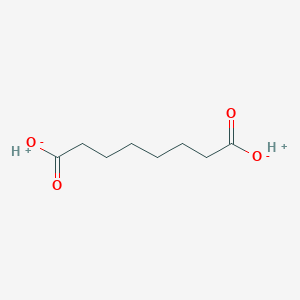

Acide hippurique : Un autre métabolite N-acyl glycine impliqué dans l'élimination de l'acide benzoïque.

Acide glycoursodeoxycholique : Un conjugué d'acide biliaire avec la glycine.

Sulfonate de 2-hydroxyéthane : Un métabolite impliqué dans le métabolisme du soufre.

Unicité

La cinnamoylglycine est unique en raison de son rôle spécifique dans le transport et l'élimination des acides phénylpropanoïques, qui est distinct de celui d'autres composés similaires comme l'acide hippurique. Son potentiel en tant que biomarqueur urinaire de la résistance à la colonisation et des changements métaboliques met en évidence son unicité .

Propriétés

IUPAC Name |

2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAADMLWHGMUGQL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinnamoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16534-24-0 | |

| Record name | Cinnamoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(CINNAMOYL)GLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnamoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between cinnamoylglycine and the gut microbiome?

A1: this compound is a microbial metabolite, meaning it's produced by the gut microbiota as they break down dietary compounds. Specifically, it's a byproduct of cinnamic acid metabolism, which is found in various plant-based foods. [, , , , , ]

Q2: How does this compound relate to gut microbiome diversity?

A2: Research suggests that higher serum levels of this compound are associated with greater gut microbiome alpha diversity. [] Alpha diversity refers to the variety of different bacterial species present in the gut.

Q3: Can this compound levels be used to assess gut health?

A3: While more research is needed, some studies suggest that this compound, alongside other metabolites, could potentially serve as a biomarker for gut microbiome health. [] Changes in its levels might indicate shifts in microbial composition and function, potentially linked to health or disease states.

Q4: Have alterations in this compound levels been linked to specific health conditions?

A4: Yes, studies have observed associations between altered this compound levels and various conditions, including:

- Type 2 Diabetes: Higher serum levels of this compound are linked to a lower risk of developing type 2 diabetes. []

- Muscle Function: Some studies found a link between lower this compound levels and reduced handgrip strength in older adults, potentially suggesting a role in muscle health. [, ]

- Colonization Resistance: this compound levels decreased in mice treated with antibiotics that disrupt colonization resistance, suggesting it could be a potential biomarker for this process. [, ]

Q5: How is this compound metabolized in the body?

A5: this compound is formed when cinnamic acid, obtained through diet, is metabolized by gut bacteria. After absorption, it is primarily cleared from the body through renal tubular secretion. [, , , ]

Q6: Can this compound clearance be used as a marker of kidney function?

A6: Research suggests that this compound clearance, alongside other secretory solutes, could potentially serve as a marker for assessing kidney function, particularly proximal tubular secretion. [, , , ] Reduced clearance has been associated with CKD progression.

Q7: Is this compound clearance affected by factors other than kidney function?

A7: Yes, studies indicate that factors like age, sex, and certain health conditions, including HIV infection, can influence this compound clearance. [, ]

Q8: How does diet influence this compound levels?

A8: As this compound is a byproduct of cinnamic acid metabolism, its levels are influenced by the consumption of foods rich in this compound. This includes foods like coffee, tea, chocolate, and certain fruits and vegetables. [, , ]

Q9: Does a high red meat diet impact this compound levels?

A9: Research suggests that a high red meat diet might lead to alterations in this compound levels, possibly due to changes in the gut microbiome composition. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)

![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)

![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)